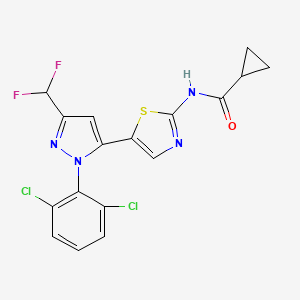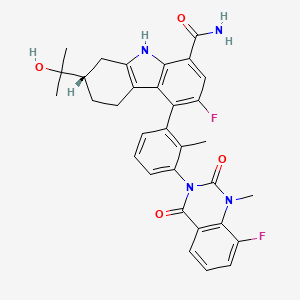
BMS-986142
Vue d'ensemble
Description
BMS-986142 est un inhibiteur moléculaire de petite taille, puissant et hautement sélectif, réversible de la tyrosine kinase de Bruton. La tyrosine kinase de Bruton est une enzyme essentielle impliquée dans les voies de signalisation des cellules B et d'autres cellules immunitaires. This compound a été étudié pour ses applications thérapeutiques potentielles dans les maladies auto-immunes telles que la polyarthrite rhumatoïde et le syndrome de Sjögren primaire .
Applications De Recherche Scientifique
BMS-986142 has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying the inhibition of Bruton’s tyrosine kinase and related signaling pathways.
Biology: It is used to investigate the role of Bruton’s tyrosine kinase in immune cell function and autoimmune diseases.
Medicine: Clinical trials have explored its potential as a therapeutic agent for rheumatoid arthritis and primary Sjögren’s syndrome.
Industry: It may be used in the development of new drugs targeting Bruton’s tyrosine kinase and related pathways .
Mécanisme D'action
Target of Action
BMS-986142 is a potent, selective, and reversible inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a critical enzyme in the B cell antigen receptor signaling pathway, playing a key role in the development, activation, and survival of B cells .
Mode of Action
This compound interacts with BTK, inhibiting its activity . This inhibition blocks antigen receptor-dependent signaling and functional endpoints in human B cells, including cytokine production, co-stimulatory molecule expression, and proliferation . It also inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells .
Biochemical Pathways
The inhibition of BTK by this compound affects several biochemical pathways. It blocks the B cell antigen receptor signaling pathway, which is crucial for B cell development, activation, and survival . It also inhibits the Fcγ receptor-dependent pathway, reducing cytokine production from peripheral blood mononuclear cells . Additionally, it blocks RANK-L-induced osteoclastogenesis .
Pharmacokinetics
This compound is rapidly absorbed with peak concentrations occurring within 2 hours, and is eliminated with a mean half-life ranging from 7 to 11 hours . The exposure of this compound appears dose-proportional within the dose ranges tested . These pharmacokinetic properties support once-daily dosing .
Result of Action
The inhibition of BTK by this compound leads to a reduction in clinically evident disease in murine models of rheumatoid arthritis (RA), including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of other agents representing the current standard of care for RA (e.g., methotrexate, the TNFα antagonist etanercept, or the murine form of CTLA4-Ig), a suboptimal dose of this compound demonstrated improved efficacy compared to either agent alone in the CIA model .
Analyse Biochimique
Biochemical Properties
Bms-986142 plays a significant role in biochemical reactions by inhibiting BTK, a critical regulator of signal transduction pathways involved in the pathobiology of RA and other autoimmune disorders . It interacts with BTK, blocking antigen receptor-dependent signaling and functional endpoints in human B cells .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells and blocks RANK-L-induced osteoclastogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by providing potent and selective inhibition of BTK . It blocks antigen receptor-dependent signaling and functional endpoints such as cytokine production, co-stimulatory molecule expression, and proliferation in human B cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown robust efficacy in murine models of RA, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) . The effects of this compound change over time, with robust efficacy observed without continuous, complete inhibition of BTK .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It displays robust efficacy in murine models of RA, including CIA and CAIA . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its role as a BTK inhibitor, it likely interacts with enzymes or cofactors involved in signal transduction pathways related to autoimmune disorders .
Méthodes De Préparation
La synthèse de BMS-986142 implique plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse commence généralement avec des matières premières disponibles dans le commerce, qui subissent une série de transformations chimiques telles que la substitution nucléophile, la cyclisation et les modifications de groupes fonctionnels. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de paramètres spécifiques de température et de pression pour obtenir le produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour améliorer le rendement, la pureté et la capacité de production .
Analyse Des Réactions Chimiques
BMS-986142 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité.
Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, affectant la stabilité et la réactivité du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, qui peut être utilisé pour modifier les propriétés du composé. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans divers domaines scientifiques :
Chimie : Il sert de composé modèle pour étudier l'inhibition de la tyrosine kinase de Bruton et les voies de signalisation associées.
Biologie : Il est utilisé pour étudier le rôle de la tyrosine kinase de Bruton dans la fonction des cellules immunitaires et les maladies auto-immunes.
Médecine : Des essais cliniques ont exploré son potentiel en tant qu'agent thérapeutique pour la polyarthrite rhumatoïde et le syndrome de Sjögren primaire.
Industrie : Il peut être utilisé dans le développement de nouveaux médicaments ciblant la tyrosine kinase de Bruton et les voies associées .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la tyrosine kinase de Bruton. Cette inhibition bloque les voies de signalisation impliquées dans l'activation, la prolifération et la production de cytokines des cellules B. En ciblant ces voies, this compound peut moduler la réponse immunitaire et réduire l'inflammation dans les maladies auto-immunes. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur des cellules B et les effecteurs en aval tels que le facteur nucléaire kappa-light-chain-enhancer des cellules B activées .
Comparaison Avec Des Composés Similaires
BMS-986142 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur réversible de la tyrosine kinase de Bruton. Des composés similaires comprennent :
Ibrutinib : Un inhibiteur irréversible de la tyrosine kinase de Bruton utilisé dans le traitement de certains cancers.
Acalabrutinib : Un autre inhibiteur irréversible avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Zanubrutinib : Un inhibiteur sélectif avec des profils pharmacocinétiques et de sécurité améliorés par rapport aux inhibiteurs antérieurs. This compound se démarque par son inhibition réversible, ce qui peut offrir des avantages en termes de sécurité et de tolérabilité
Propriétés
IUPAC Name |
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMMWAJAFUANM-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643368-58-4 | |
| Record name | BMS-986142 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643368584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986142 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986142 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJX9GH268R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)
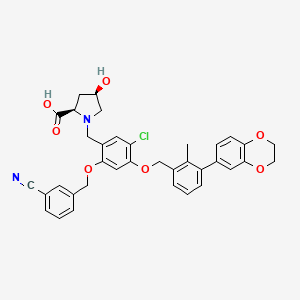

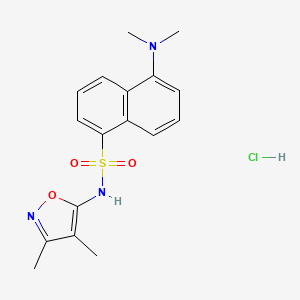
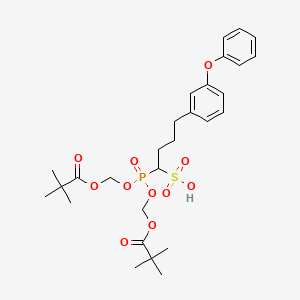
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)
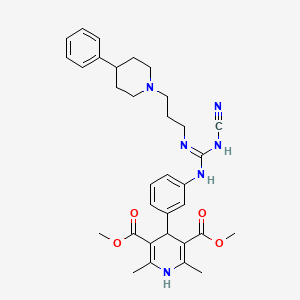
![2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE](/img/structure/B606224.png)
